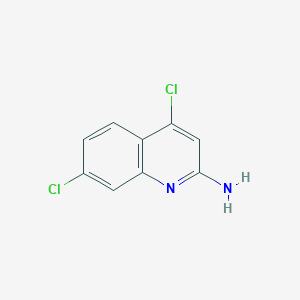

2-Amino-4,7-dichloroquinoline

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-Amino-4,7-dichloroquinoline is a useful research compound. Its molecular formula is C9H6Cl2N2 and its molecular weight is 213.06 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Synthesis of 2-Amino-4,7-dichloroquinoline

The synthesis of this compound typically involves the chlorination of quinoline derivatives. The compound can be synthesized through several methods, including:

- Condensation Reactions : The initial step often involves the condensation of an appropriate aniline derivative with oxaloacetic acid under acidic conditions to form an imine, which is then cyclized to produce the quinoline structure.

- Chlorination : Subsequent chlorination introduces the dichloro substituents at the 4 and 7 positions of the quinoline ring, yielding the desired compound .

Antimalarial Properties

This compound serves as a crucial intermediate in the synthesis of various antimalarial drugs like chloroquine and hydroxychloroquine. Its pharmacological profile includes:

- Activity Against Plasmodium Species : This compound exhibits significant antiplasmodial activity against both chloroquine-sensitive and chloroquine-resistant strains of Plasmodium falciparum. Studies have reported IC50 values as low as 6.7 nM for sensitive strains and 8.5 nM for resistant strains .

- Mechanism of Action : The compound is believed to interfere with heme detoxification in malaria parasites, leading to their death. It also shows potential for development into new therapeutic agents targeting malaria due to its favorable absorption and distribution properties .

Insecticidal Applications

Recent studies have highlighted the insecticidal properties of this compound derivatives against mosquito vectors responsible for transmitting malaria and dengue fever:

- Larvicidal Activity : The compound has shown significant larvicidal effects against Anopheles stephensi and Aedes aegypti, with lethal concentrations ranging from 4.408 µM/mL to 10.669 µM/mL depending on the life stage of the mosquito .

- Pupicidal Effects : In addition to larvicidal properties, it has demonstrated efficacy against pupae stages, indicating its potential use in vector control strategies .

Antiviral Potential

Emerging research suggests that this compound may also possess antiviral properties:

- Activity Against Dengue Virus : The compound has been shown to inhibit dengue virus serotype 2 (DENV-2) effectively in vitro, with minimal toxicity to host cells at therapeutic concentrations .

- Potential Against Other Viruses : Its structural similarity to other antiviral agents suggests that it might be repurposed or modified for efficacy against various viral infections, including coronaviruses .

Summary of Pharmacological Properties

| Property | Value/Effect |

|---|---|

| Antiplasmodial Activity | IC50 = 6.7 nM (CQ-s), 8.5 nM (CQ-r) |

| Larvicidal Activity | Lethal concentration: 4.408 µM/mL - 10.669 µM/mL |

| Pupicidal Activity | Significant efficacy against pupae |

| Antiviral Activity | Effective against DENV-2 with low toxicity |

Propriétés

Formule moléculaire |

C9H6Cl2N2 |

|---|---|

Poids moléculaire |

213.06 g/mol |

Nom IUPAC |

4,7-dichloroquinolin-2-amine |

InChI |

InChI=1S/C9H6Cl2N2/c10-5-1-2-6-7(11)4-9(12)13-8(6)3-5/h1-4H,(H2,12,13) |

Clé InChI |

QDJRRGKJFMMTQC-UHFFFAOYSA-N |

SMILES canonique |

C1=CC2=C(C=C1Cl)N=C(C=C2Cl)N |

Origine du produit |

United States |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.